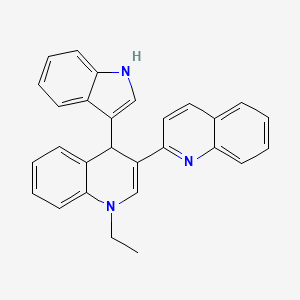
1'-ethyl-4'-(1H-indol-3-yl)-4'H-2,3'-biquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a unique structure combining an indole moiety with a biquinoline framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by its coupling with a quinoline precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid or halogens under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
科学研究应用
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, such as G-protein coupled receptors (GPCRs) and enzymes, modulating their activity. The quinoline framework can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects.
相似化合物的比较
1-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: A closely related compound with similar structural features and chemical properties.
1-Methyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: Another derivative with a methyl group instead of an ethyl group, showing slight differences in reactivity and biological activity.
4’-(1H-Indol-3-yl)-4’H-2,3’-biquinoline: Lacks the ethyl group, resulting in different chemical and biological properties.
Uniqueness: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline stands out due to its unique combination of an indole moiety and a biquinoline framework. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C28H23N3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
1-ethyl-4-(1H-indol-3-yl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C28H23N3/c1-2-31-18-23(26-16-15-19-9-3-6-12-24(19)30-26)28(21-11-5-8-14-27(21)31)22-17-29-25-13-7-4-10-20(22)25/h3-18,28-29H,2H2,1H3 |
InChI 键 |
KLKAYHZLTWSZEV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495209.png)
![N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495215.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12495220.png)
![2-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495225.png)
![7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12495228.png)
![2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495229.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12495232.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12495240.png)
![(4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495242.png)

![4-N,13-N-bis[(3-fluorophenyl)methyl]-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12495247.png)
![N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12495248.png)
![methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495252.png)
![N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495256.png)
